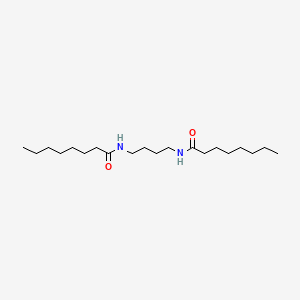
Octanamide, N,N'-1,4-butanediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N,N’-1,4-butanediylbis- is an organic compound with the molecular formula C20H40N2O2 It is known for its unique structure, which includes two octanamide groups connected by a 1,4-butanediyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N’-1,4-butanediylbis- typically involves the reaction of octanoyl chloride with 1,4-diaminobutane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Octanamide, N,N’-1,4-butanediylbis- follows a similar synthetic route but is optimized for larger quantities. This involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are used in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Octanoic acid derivatives.
Reduction: Corresponding diamines.
Substitution: Alkylated amides.
Applications De Recherche Scientifique
Octanamide, N,N’-1,4-butanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Octanamide, N,N’-1,4-butanediylbis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanamide, N,N’-1,4-butanediylbis-
- Decanamide, N,N’-1,4-butanediylbis-
- Dodecanamide, N,N’-1,4-butanediylbis-
Uniqueness
Octanamide, N,N’-1,4-butanediylbis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balanced hydrophobicity and flexibility, making it suitable for a wider range of applications .
Propriétés
Numéro CAS |
5518-19-4 |
|---|---|
Formule moléculaire |
C20H40N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-[4-(octanoylamino)butyl]octanamide |
InChI |
InChI=1S/C20H40N2O2/c1-3-5-7-9-11-15-19(23)21-17-13-14-18-22-20(24)16-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
FEZXMTMQNITZTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCCCNC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



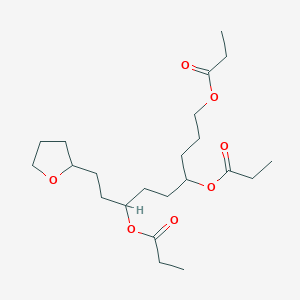

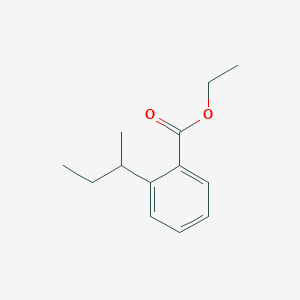
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
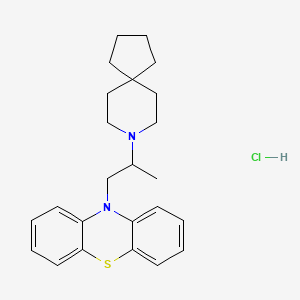
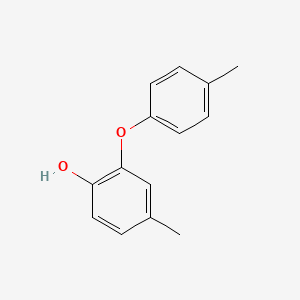
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
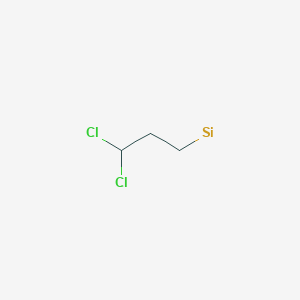

![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
